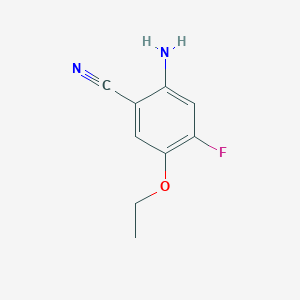

Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Description

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- (molecular formula: C₉H₁₀FN₂O) is a benzonitrile derivative featuring three distinct substituents:

- Amino group (-NH₂) at position 2: Introduces hydrogen-bonding capability and basicity.

- Ethoxy group (-OCH₂CH₃) at position 5: Enhances lipophilicity and electron-donating effects.

- Fluoro group (-F) at position 4: Provides electronegativity and metabolic stability.

This compound’s multifunctional structure makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

2-amino-5-ethoxy-4-fluorobenzonitrile |

InChI |

InChI=1S/C9H9FN2O/c1-2-13-9-3-6(5-11)8(12)4-7(9)10/h3-4H,2,12H2,1H3 |

InChI Key |

ULVAYBMXYWRIME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-5-ethoxy-4-fluoro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts like zinc chloride and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Types of Reactions:

Oxidation: Benzonitrile, 2-amino-5-ethoxy-4-fluoro- can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug candidates targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-5-ethoxy-4-fluoro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, ethoxy, and fluorine groups can influence its binding affinity and selectivity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons, contrasting with trifluoromethoxy (-OCF₃) in , which withdraws electrons. This difference impacts charge transfer in materials science applications (e.g., TADF emitters) .

- Halogen vs. Amino Groups: Bromo and chloro substituents () enhance electrophilicity for cross-coupling reactions, whereas the amino group in the target compound enables hydrogen bonding, critical for drug-receptor interactions .

Physicochemical Properties

Key Observations :

- Halogenated analogs () prioritize reactivity over bioavailability, aligning with agrochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.